rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC18248651
Molecular Formula: C11H19ClN2O2
Molecular Weight: 246.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19ClN2O2 |
|---|---|
| Molecular Weight | 246.73 g/mol |
| IUPAC Name | [(3aS,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]-pyrrolidin-1-ylmethanone;hydrochloride |
| Standard InChI | InChI=1S/C11H18N2O2.ClH/c14-11(13-4-1-2-5-13)9-7-10-8(12-9)3-6-15-10;/h8-10,12H,1-7H2;1H/t8-,9-,10-;/m0./s1 |
| Standard InChI Key | QQJQGSUKXPABNZ-PUBMXKGKSA-N |
| Isomeric SMILES | C1CCN(C1)C(=O)[C@@H]2C[C@H]3[C@@H](N2)CCO3.Cl |
| Canonical SMILES | C1CCN(C1)C(=O)C2CC3C(N2)CCO3.Cl |
Introduction
rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride is a complex organic compound featuring a fused ring system known as furo[3,2-b]pyrrole. This compound is typically encountered in its hydrochloride salt form, which enhances its solubility and stability in various applications. The molecular formula of this compound is C11H18N2O2, with a molecular weight of approximately 210.27 g/mol .
Synthesis and Preparation
The synthesis of rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride typically involves multi-step organic synthesis strategies. Each step requires careful optimization of reaction conditions to ensure high yield and purity. The synthesis process may involve various organic reactions such as condensation, cyclization, and functional group transformations.
Potential Applications and Research
This compound has potential applications in various fields, particularly in pharmaceuticals and biotechnology. Interaction studies are crucial for understanding how it interacts with biological targets, which is essential for advancing the compound toward clinical applications. Preliminary studies may include in vitro assays, in vivo models, and computational simulations to assess its efficacy and safety.
Related Compounds
Several compounds share structural similarities with rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride. Notable examples include:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Rac-(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride | Fused furo-pyrrole structure | Exhibits distinct neuroprotective properties |
| N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | Contains pyrazolo-pyrimidine core | Potential anti-cancer activity |
| (3S,3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride | Similar hexahydro structure | Investigated for anti-inflammatory effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume